molecular formula C9H11FN2O5 B1672851 Floxuridine CAS No. 50-91-9

Floxuridine

Cat. No.: B1672851
CAS No.: 50-91-9
M. Wt: 246.19 g/mol
InChI Key: ODKNJVUHOIMIIZ-RRKCRQDMSA-N
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Mechanism of Action

Target of Action

Floxuridine, a pyrimidine analog, primarily targets the S-phase of cell division . It selectively kills rapidly dividing cells, such as cancer cells . The drug is usually administered via an artery and is most often used in the treatment of colorectal cancer .

Mode of Action

This compound is rapidly catabolized to 5-fluorouracil, which is the active form of the drug . The primary effect is interference with DNA synthesis and to a lesser extent, inhibition of RNA formation through the drug’s incorporation into RNA, thus leading to the production of fraudulent RNA .

Biochemical Pathways

This compound disrupts the DNA synthesis of cancer cells, thereby inhibiting their proliferation and spread, effectively suppressing tumor growth . Additionally, it inhibits thymidylate synthase, causing dTMP shortage while increasing dUMP availability, which induces uracil incorporation into the genome .

Pharmacokinetics

This compound is metabolized to fluorouracil when administered by rapid injection . When administered by slow, continuous, intra-arterial infusion, it is converted to this compound monophosphate . This conversion process plays a crucial role in the drug’s bioavailability and efficacy.

Result of Action

The drug essentially stops DNA from forming in new and rapidly developing cells, which is a sign of a cancerous cell . Therefore, the this compound kills the cancerous cells . In vitro uses of this compound include treatments to increase cell proliferation in Tenon’s capsule fibroblasts .

Action Environment

The environment in which this compound is administered can influence its action, efficacy, and stability. For instance, the drug is usually administered via an artery, most often for the treatment of colorectal cancer . The quality of life and survival rates of individuals that receive continuous hepatic artery infusion of this compound for colorectal cancer metastases is significantly higher than control groups . This suggests that the method and site of administration can significantly influence the drug’s effectiveness.

Biochemical Analysis

Biochemical Properties

Floxuridine is an anti-metabolite or a pyrimidine analog that works by disrupting the process S-phase of cell division, selectively targeting rapidly dividing cells . Due to the structural similarities, antimetabolites act as pyrimidine-like molecules and prevent normal pyrimidines from being incorporated into DNA .

Cellular Effects

This compound primarily works by stopping the growth of newly born cells . The drug essentially stops DNA from forming in new and rapidly developing cells, which is a sign of a cancerous cell . Therefore, this compound kills the cancerous cells .

Molecular Mechanism

This compound is rapidly catabolized to 5-fluorouracil, which is the active form of the drug . The primary effect is interference with DNA synthesis and to a lesser extent, inhibition of RNA formation through the drug’s incorporation into RNA, thus leading to the production of fraudulent RNA .

Temporal Effects in Laboratory Settings

This compound is administered via an artery, and most often used in the treatment of colorectal cancer . The quality of life and survival rates of individuals that receive continuous hepatic artery infusion of this compound for colorectal cancer metastases is significantly higher than control groups .

Dosage Effects in Animal Models

This compound has been shown to be teratogenic in the chick embryo, mouse (at doses of 2.5 to 100 mg/kg) and rat (at doses of 75 to 150 mg/kg) . Malformations included cleft palates; skeletal defects; and deformed appendages, paws and tails .

Metabolic Pathways

This compound is catabolized to fluorouracil after intra-arterial administration, resulting in activity similar to fluorouracil . It inhibits thymidylate synthetase and disrupts DNA and RNA synthesis .

Transport and Distribution

It is known that the drug is usually administered via an artery , suggesting that it may be distributed through the circulatory system to reach its target sites.

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely localizes to the nucleus where it interferes with DNA and RNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoro-2’-deoxyuridine is synthesized through the fluorination of uracil derivatives. The primary synthetic route involves the reaction of 5-fluorouracil with 2-deoxy-D-ribose in the presence of a suitable catalyst . The reaction conditions typically include a temperature range of 50-80 degrees Celsius and a reaction time of several hours.

Industrial Production Methods: In industrial settings, 5-Fluoro-2’-deoxyuridine is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and the use of high-efficiency catalysts to ensure maximum yield. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2’-deoxyuridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated and non-fluorinated uracil derivatives, which have different biological activities .

Scientific Research Applications

5-Fluoro-2’-deoxyuridine has a wide range of scientific research applications:

Comparison with Similar Compounds

    5-Fluorouracil: A closely related compound that also inhibits thymidylate synthase but requires metabolic conversion to its active form.

    Capecitabine: An oral prodrug of 5-fluorouracil that is converted to 5-fluorouracil in the body.

    Tegafur: Another prodrug of 5-fluorouracil used in cancer treatment.

Uniqueness: 5-Fluoro-2’-deoxyuridine is unique in its direct inhibition of thymidylate synthase without the need for extensive metabolic conversion. This property makes it particularly effective in certain cancer treatments where rapid action is required .

Properties

IUPAC Name

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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InChI

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1
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InChI Key

ODKNJVUHOIMIIZ-RRKCRQDMSA-N
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Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O
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Molecular Formula

C9H11FN2O5
Record name 5-FLUORODEOXYURIDINE
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DSSTOX Substance ID

DTXSID3023057
Record name Floxuridine
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Molecular Weight

246.19 g/mol
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Physical Description

Inhibits DNA synthesis. (NTP, 1992), Solid
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Solubility

1 g in about 4.5 ml isopropanol, about 7.5 ml methanol, about 12 ml alcohol, about 27 ml acetone; insol in chloroform, ether, and benzene, 4.08e+01 g/L
Record name Floxuridine
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Mechanism of Action

Floxuridine rapidly undergoes catabolism to form 5-fluorouracil, which is the active component of the drug. 5-Fluorouracil primarily works by interfering with DNA synthesis; however, it may also inhibit the formation of fraudulent RNA via physical incorporation into the RNA. It is also an inhibitor of riboside phophorylase, preventing the utilization of pre-formed uracil in RNA synthesis. Floxuridine can also form 5-fluoro-2'-deoxyuridine-5'-phosphate (FUDR-MP), which is the monophosphate of floxuridine that inhibits thymidylate synthetase that plays a role in the methylation of deoxyuridylic acid to thymidylic acid during DNA synthesis. FUDR-MP thus interferes with DNA synthesis., Floxuridine is an antimetabolite. The monophosphate of the drug, 5-fluoro-2'-deoxyuridine-5'-phosphate (FUDR-MP), inhibits thymidylate synthetase, thus inhibiting methylation of deoxyuridylic acid to thymidylic acid and thereby interfering with the synthesis of DNA. Following administration of a single dose of floxuridine, the drug is catabolized to fluorouracil and produces the same antimetabolic effects as the latter drug. In addition to interfering with DNA synthesis, metabolites of fluorouracil become incorporated to a small extent into RNA, producing a fraudulent RNA. Fluorouracil also inhibits utilization of preformed uracil in RNA synthesis by blocking uracil riboside phosphorylase., Floxuridine is an antimetabolite of the pyrimidine analog type. Floxuridine is considered to be cell cycle-specific for the S-phase of cell division. Activity occurs as the result of activation in the tissue, and includes inhibition of DNA and, as a result of action of the fluorouracil metabolite, RNA synthesis., Fluorouracil requires enzymatic conversion to the nucleotide in order to exert its cytotoxic activity. Several routes are available for the formation of the 5'-monophosphate nucleotide in animal cells. Fluorouracil may be converted to fluorouridine by uridine phosphorylase and then to 5'-monophosphate nucleotide by uridine kinase or it may react directly with 5-phosphoribosyl- 1 -pyrophosphate, catalyzed by the enzyme orotate phosphoribosyl transferase, to form 5'-monophosphate nucleotide. Fluorouracil may also be converted directly to floxuridine by the enzyme thymidine phosphorylase. Many metabolic pathways are available to 5'-monophosphate nucleotide, including incorporation into RNA. A reaction sequence crucial for antineoplastic activity involves reduction of the diphosphate nucleotide by the enzyme ribonucleotide diphosphate reductase to the deoxynucleotide level and the eventual formation of 5-fluoro-2'-deoxyuridine-5'-phosphate. This complex metabolic pathway for the generation of the actual growth inhibitor, 5-fluoro-2'-deoxyuridine-5'-phosphate, may be bypassed through use of the deoxyribonucleoside of fluorouracil--floxuridine--which is converted directly to 5-fluoro-2'-deoxyuridine-5'-phosphate by thymidine kinase. However, floxuridine is a good substrate for both thymidine and uridine phosphorylases. and it can also be degraded to fluorouracil.
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Color/Form

Crystals from butyl acetate, WHITE TO OFF-WHITE SOLID

CAS No.

50-91-9
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Melting Point

302 to 304 °F (NTP, 1992), 150-151 °C, 150.5 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Floxuridine
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Floxuridine
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Floxuridine
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Floxuridine
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Floxuridine
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Floxuridine
Customer
Q & A

Q1: How does Floxuridine exert its anticancer effects?

A1: this compound is a prodrug that is converted into 5-fluorouracil (5-FU) within the body. 5-FU acts as an antimetabolite, primarily targeting thymidylate synthase. This enzyme is crucial for DNA synthesis as it catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary building block for DNA. By inhibiting thymidylate synthase, 5-FU disrupts DNA synthesis and repair, ultimately leading to cancer cell death. [, , , ]

Q2: Does the inhibition of thymidylate synthase solely account for the anticancer activity of this compound?

A2: While thymidylate synthase inhibition is a primary mechanism, research suggests additional pathways contribute to this compound's activity. For instance, this compound incorporation into RNA can disrupt RNA processing and function, further contributing to its cytotoxic effects. [, ]

Q3: Is the conversion of this compound to 5-FU essential for its activity, or can it exert effects independently?

A3: While this compound can be directly incorporated into DNA, its conversion to 5-FU is considered essential for its primary mechanism of action – the inhibition of thymidylate synthase. [, ]

Q4: Recent research suggests a role for the UNG2 enzyme in this compound activity. Could you elaborate?

A4: Uracil N-Glycosylase 2 (UNG2) is involved in the repair of DNA lesions induced by this compound. Studies demonstrate that inhibiting UNG2 increases sensitivity to this compound, indicating its role in tumor cell resistance. Conversely, phosphorylation of UNG2 by GSK-3 enhances its activity, promoting DNA repair and ultimately decreasing this compound's efficacy. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H11FN2O5, and its molecular weight is 246.19 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided abstracts don’t delve into detailed spectroscopic data, High-Performance Liquid Chromatography (HPLC) is frequently employed for this compound analysis. [, , ]

Q7: How stable is this compound under various conditions?

A7: this compound exhibits good stability in acidic solutions but degrades more rapidly in alkaline environments. Its stability in serum and tissue homogenates varies, with rapid hydrolysis observed in liver homogenate. []

Q8: Are there specific formulations designed to improve this compound stability or delivery?

A8: Research highlights several formulation strategies:

  • Liposomal Encapsulation: Liposomal formulations of this compound demonstrate improved efficacy and synergistic effects when combined with other chemotherapeutic agents like irinotecan. This delivery method helps maintain optimal drug ratios in plasma and tumor tissue, enhancing antitumor activity. [, ]
  • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs, specifically using behenic acid, enhances its cellular uptake and significantly improves cytotoxicity against various cancer cell lines. [, ]
  • Dipeptide Prodrugs: Synthesizing dipeptide monoester prodrugs of this compound aims to leverage the PEPT1 transporter for improved oral absorption and targeted delivery. These prodrugs demonstrate enhanced resistance to metabolism, increased transporter affinity, and greater permeability in cancer cells, suggesting the potential for improved oral bioavailability and therapeutic efficacy. [, , , , ]

Q9: Why is hepatic arterial infusion (HAI) a preferred method for this compound delivery in certain cancers?

A9: HAI delivers this compound directly to the liver via the hepatic artery, achieving higher drug concentrations in tumors while minimizing systemic toxicity. This targeted approach is particularly beneficial for treating liver metastases originating from colorectal cancer. [, , , , , ]

Q10: What is known about the pharmacokinetics of this compound?

A10: Studies indicate that this compound exhibits nonlinear pharmacokinetics, suggesting a dose-dependent elimination process. After intravenous administration, this compound is metabolized into 5-fluorouracil, which is then further metabolized and excreted. [, ]

Q11: Are there biomarkers to predict the efficacy of this compound or monitor treatment response?

A11: While the provided research doesn’t pinpoint specific biomarkers for predicting efficacy, monitoring tumor size, AFP levels, and liver function tests (LFTs) are standard practices for evaluating treatment response. [, ] Research into the role of LRP expression as a potential biomarker for this compound resistance in choriocarcinoma is underway. []

Q12: What is the efficacy of this compound in treating various cancers?

A12: this compound has demonstrated efficacy in treating various cancers, including:

  • Hepatocellular Carcinoma (HCC): this compound, particularly when delivered via HAI, has shown promising results in managing HCC, including cases of large tumors. [, , ]
  • Colorectal Cancer Liver Metastases: HAI with this compound is a mainstay treatment for unresectable liver metastases from colorectal cancer, offering improved survival compared to systemic chemotherapy. [, , ]
  • Choriocarcinoma: this compound demonstrates activity against choriocarcinoma, although resistance development is a concern. Research on identifying resistance markers is ongoing. []

Q13: What are the main toxicities associated with this compound?

A13: Although not the primary focus, the provided research mentions common toxicities associated with this compound, particularly when administered via HAI:

  • Biliary Sclerosis: A significant concern with HAI of this compound is the development of biliary sclerosis, characterized by inflammation and scarring of the bile ducts. This adverse effect can be severe, requiring interventions like stenting or even liver transplantation. [, , ]
  • Gastrointestinal Toxicity: Diarrhea is a frequently reported side effect of this compound treatment, often dose-limiting. [, ]
  • Myelosuppression: Suppression of bone marrow activity, leading to decreased blood cell production (neutropenia, anemia, thrombocytopenia), is a potential toxicity observed with this compound treatment. [, ]

Q14: Are there known mechanisms of resistance to this compound?

A14: Resistance to this compound can develop through various mechanisms:

  • Increased UNG2 Activity: Elevated levels or activity of UNG2, which repairs this compound-induced DNA lesions, can contribute to resistance. []

Q15: What are the future directions for this compound research?

A15: Promising areas of research include:

  • Optimizing Drug Delivery: Refining existing and exploring novel drug delivery systems, such as nanoparticles and prodrugs, to enhance tumor targeting and minimize off-target toxicity. [, , , , ]
  • Identifying Predictive Biomarkers: Discovering biomarkers that can reliably predict treatment response and identify patients at risk of developing resistance. []

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